Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate
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Overview
Description
Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a nitrophenyl group, a hydrazinylidene moiety, and a chloroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of methyl chloroacetate with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene acetates.
Scientific Research Applications
Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The nitrophenyl group may also contribute to the compound’s biological activity through its electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-(4-nitrophenyl)acetate
- 4-Nitrophenylhydrazine
- Methyl chloroacetate
Uniqueness
Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c1-17-9(14)8(10)12-11-6-2-4-7(5-3-6)13(15)16/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVZGYVCWMFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40847719 |
Source
|
Record name | Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40847719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91075-68-2 |
Source
|
Record name | Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40847719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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